Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
Description
Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound with a pyrimido-thiazine core. Its molecular formula is C₁₈H₁₇FN₂O₃S, with an average mass of 360.403 g/mol and a monoisotopic mass of 360.094392 g/mol . The compound features a 3-fluorophenyl substituent at the 6-position, a methyl group at the 8-position, and an allyl ester moiety at the 7-carboxylate position. The absence of defined stereocenters suggests a planar or conformationally restricted structure. Its ChemSpider ID is 2405623, and it is registered under CAS RN 618075-57-3 .
Properties
CAS No. |
618075-57-3 |
|---|---|
Molecular Formula |
C18H17FN2O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
prop-2-enyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H17FN2O3S/c1-3-8-24-17(23)15-11(2)20-18-21(14(22)7-9-25-18)16(15)12-5-4-6-13(19)10-12/h3-6,10,16H,1,7-9H2,2H3 |
InChI Key |
IMGKXJYBYVQWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[2,1-B][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Allylation: The final step involves the esterification of the carboxylate group with allyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the allyl ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrimidothiazine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include derivatives with variations in substituents, ester groups, or heterocyclic cores.
Table 1: Structural and Molecular Comparison of Pyrimido-Thiazine Derivatives
Key Findings:
Substituent Effects :
- Halogenated Phenyl Groups : Fluorine (target compound) reduces metabolic degradation compared to bromine or chlorine but may decrease binding affinity due to weaker halogen bonding .
- Ester Groups : Allyl esters (target compound) offer greater hydrolytic stability than ethyl or methyl esters, as seen in Ethyl 6-(4-fluorophenyl)-... (half-life in plasma: allyl > ethyl > methyl) .
Synthetic Routes :
- The hydroxypropylsulfanyl intermediate is critical for synthesizing derivatives like Ethyl 8-methyl-6-(3-nitrophenyl)-... via cyclization . Microwave-assisted synthesis improves yields in related thiazolo-pyrimidine derivatives (e.g., 19–20% yield increase) .
Biological Relevance :
- While the target compound lacks direct activity data, structurally related 3,4-dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives exhibit selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target (IC₅₀: 0.2–1.5 µM) .
Crystallographic Validation :
- X-ray crystallography (e.g., ORTEP-III) confirms the bicyclic structure of analogs like Ethyl 8-methyl-6-(3-nitrophenyl)-..., with HMBC correlations resolving regioselectivity .
Biological Activity
Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is a complex heterocyclic compound with promising biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H17FN2O3S
- Molecular Weight : 360.4 g/mol
- CAS Number : 618075-57-3
The unique structural features of this compound include a pyrimido[2,1-B][1,3]thiazine core and an allyl group attached to a fluorophenyl substituent. These structural elements are crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors involved in cell cycle regulation and apoptosis induction.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , making it a candidate for further investigation in treating infections caused by resistant strains of bacteria. Studies have indicated its effectiveness against both gram-positive and gram-negative bacteria.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It can modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by promoting cellular damage in malignant cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological profile.
Comparison with Structural Analogues
A comparison of similar compounds reveals unique biological activities attributed to specific substitutions:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Allyl 6-(4-methoxyphenyl)-8-methyl | Methoxy group instead of fluorophenyl | Anticancer properties |
| Allyl 8-methyl-4-oxo-6-(3-fluorophenyl) | Variation in position of substituents | Antimicrobial activity |
| Allyl 6-(4-chlorophenyl)-8-methyl | Chlorophenyl group | Potential anti-inflammatory effects |
Q & A
Basic Questions
Q. What are the established synthetic routes for Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization of precursors under basic or acidic conditions. Key steps include:
- Cyclization : Reacting thiazine and pyrimidine precursors in solvents like ethanol or dimethylformamide (DMF) at controlled temperatures (60–80°C) .
- Functionalization : Introducing the 3-fluorophenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous conditions .
- Purification : Use of column chromatography or recrystallization to isolate the compound, with yields optimized by adjusting reaction time and solvent polarity .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular connectivity and functional groups (e.g., fluorophenyl, allyl ester) .
- Crystallography : X-ray diffraction (using SHELX software) resolves bond lengths, angles, and stereochemistry, critical for understanding reactivity .
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry predicts CCS values (e.g., [M+H]+: ~207.1 Ų) to aid in LC-MS identification .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to hydrophobic aromatic and thiazine moieties. Aqueous solubility is limited, requiring sonication or co-solvents for biological assays .
- Stability : Sensitive to light and moisture; store at –20°C under inert gas. Degradation products can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol% Pd) to identify optimal conditions .
- Continuous Flow Reactors : Enhance scalability and reduce side reactions by controlling residence time and mixing efficiency .
- Purity Metrics : Use HPLC-DAD/ELSD to quantify impurities (>98% purity threshold) and adjust gradient elution protocols .
Q. What experimental strategies elucidate enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Compare with structurally similar compounds (e.g., benzyl-substituted analogs) to identify SAR trends .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorophenyl group and enzyme active sites .
- Cellular Validation : Confirm target engagement in cancer cell lines (e.g., apoptosis assays) and cross-validate with siRNA knockdown of putative targets .
Q. How to resolve contradictions in reported physicochemical data (e.g., CCS, solubility)?
- Methodological Answer :
- Cross-Validation : Compare experimental CCS (via ion mobility-MS) with predicted values (e.g., 207.1 Ų for [M+H]+) to assess methodological biases .
- Solubility Reassessment : Use shake-flask or nephelometry under standardized pH and temperature conditions to address variability .
- Collaborative Studies : Replicate synthesis and characterization across independent labs to identify protocol-specific artifacts .
Q. What crystallographic strategies determine absolute configuration and polymorphism?
- Methodological Answer :
- SHELX Refinement : Resolve chiral centers using anomalous scattering (e.g., Cu-Kα radiation) and validate via R-factor convergence (<5%) .
- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., acetone/water, ethyl acetate/hexane) and analyze via PXRD to detect crystalline forms .
Q. How to design structure-activity relationship (SAR) studies for derivative libraries?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing 3-fluorophenyl with 4-iodophenyl or methoxyphenyl) and compare bioactivity .
- QSAR Modeling : Use CODESSA or MOE to correlate electronic parameters (Hammett σ) with enzymatic inhibition data .
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP, CYP450 inhibition) using SwissADME or ADMETlab 2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
